

spectroscopic data for Methyl 2-amino-4-fluorobenzoate (NMR, IR, MS)

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Compound of Interest

Compound Name: Methyl 2-amino-4-fluorobenzoate

Cat. No.: B1317689

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A comprehensive analysis of the spectroscopic data for **Methyl 2-amino-4-fluorobenzoate** is essential for its characterization and use in research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 2-amino-4-fluorobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	dd	1H	Ar-H (Position 6)
~6.5-6.7	m	2H	Ar-H (Positions 3 & 5)
~4.5-5.5	br s	2H	-NH ₂
3.85	s	3H	-OCH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~167	C=O (Ester)
~165 (d, ${}^1\text{J}_{\text{CF}} \approx 250$ Hz)	C-F (Position 4)
~152	C-NH ₂ (Position 2)
~133 (d, ${}^3\text{J}_{\text{CF}} \approx 10$ Hz)	C-H (Position 6)
~110-115	C-H (Positions 3 & 5) & C-COOCH ₃ (Position 1)
51.8	-OCH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amino group)
3000-2800	Medium	C-H Stretch (Aromatic and Methyl)
~1700	Strong	C=O Stretch (Ester)
~1620	Strong	N-H Bend (Amino group)
~1580, ~1480	Medium-Strong	C=C Stretch (Aromatic ring)
~1250	Strong	C-O Stretch (Ester)
~1100	Strong	C-F Stretch

Mass Spectrometry (MS)

m/z	Interpretation
169	[M] ⁺ (Molecular Ion)
138	[M - OCH ₃] ⁺
110	[M - COOCH ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ^1H NMR, dissolve 5-25 mg of **Methyl 2-amino-4-fluorobenzoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[1\]](#) For ^{13}C NMR, a higher concentration of 20-100 mg is recommended.[\[1\]](#)[\[2\]](#)
 - The sample should be fully dissolved; gentle vortexing or sonication can be used to ensure a homogeneous solution.[\[1\]](#)
 - Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade the spectral quality.
 - Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[\[1\]](#)
 - An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.[\[2\]](#)[\[3\]](#)
- Data Acquisition:
 - The NMR spectrometer is first locked onto the deuterium signal of the solvent to stabilize the magnetic field.[\[1\]](#)
 - The magnetic field is then shimmed to optimize its homogeneity, which sharpens the spectral lines.[\[1\]](#)
 - The probe is tuned to the specific nucleus being observed (^1H or ^{13}C).[\[1\]](#)
 - Acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set before initiating data collection.[\[1\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (around 50 mg) of solid **Methyl 2-amino-4-fluorobenzoate** in a few drops of a volatile solvent like methylene chloride or acetone.[4]
 - Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
 - If the resulting peaks are too intense, the film is too thick and should be prepared again with a more dilute solution.[4] If the peaks are too weak, another drop of the solution can be added and allowed to dry.[4]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer. [4]
 - Acquire a background spectrum of the clean, empty salt plate.
 - Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

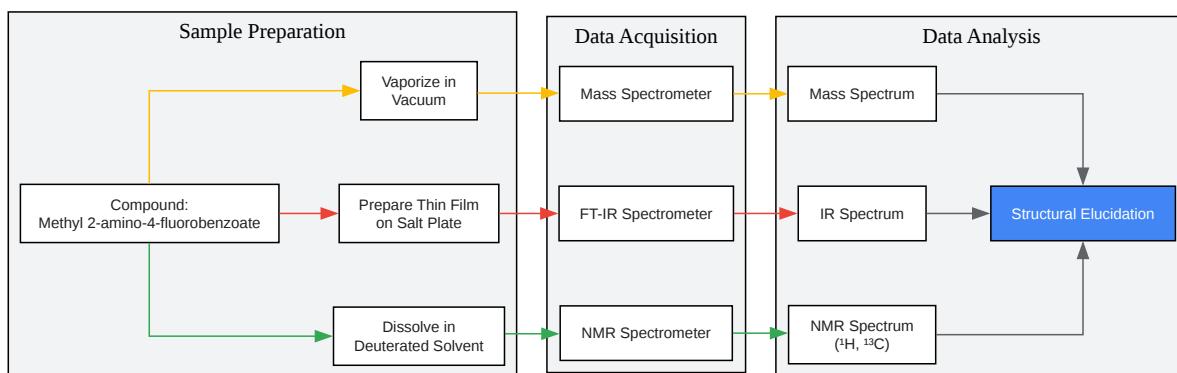
Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[5]
 - For a technique like Electron Ionization (EI), the gaseous sample molecules are bombarded with a high-energy electron beam.[5][6] This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[5][7]
 - Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which typically result in less fragmentation.[8]

- Mass Analysis and Detection:
 - The newly formed ions are accelerated by an electric field.[5]
 - The ions then travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[5][7]
 - A detector at the end of the flight path records the abundance of ions at each m/z value, generating the mass spectrum.[6][7] The most intense peak is known as the base peak and is assigned a relative abundance of 100%. [6]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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